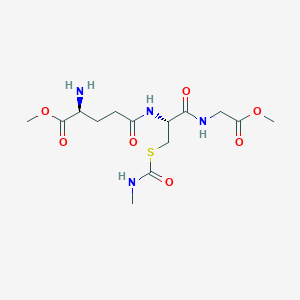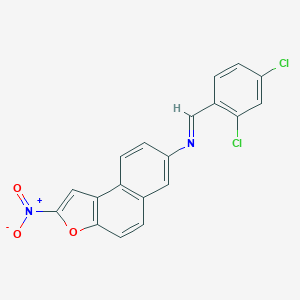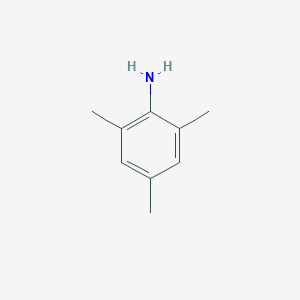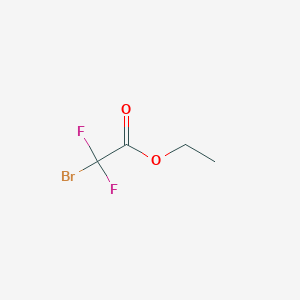
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, also known as GSH, is a tripeptide molecule consisting of glutathione, cysteine, and glycine. It is a crucial antioxidant that plays a significant role in various biological processes in the human body.
Mécanisme D'action
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester acts as an antioxidant by reacting with free radicals and reactive oxygen species to form less reactive molecules. It also plays a crucial role in the detoxification of xenobiotics, including drugs and environmental toxins, by conjugating with them to form water-soluble compounds that can be excreted from the body. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester regulates the activity of various enzymes and transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been shown to have various biochemical and physiological effects, including the regulation of cellular redox balance, modulation of immune function, and protection against oxidative stress. It also plays a crucial role in the maintenance of cellular homeostasis and the regulation of cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has several advantages for lab experiments, including its availability and ease of use. It can be easily synthesized in the lab and is commercially available. Additionally, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester is stable and can be stored for long periods, making it ideal for use in experiments. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has some limitations, including its low solubility in water and its susceptibility to oxidation, which can affect its stability and activity.
Orientations Futures
There are several future directions for research on Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester, including the development of new methods for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester synthesis, the identification of new targets for Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester action, and the exploration of the role of Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester in various diseases. Additionally, the development of new Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester analogs and derivatives could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can be synthesized in the human body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase, which is then followed by the addition of glycine to form Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester. However, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester can also be synthesized in the lab by chemical methods using N-protected glutamic acid derivatives, cysteine derivatives, and glycine derivatives.
Applications De Recherche Scientifique
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been extensively studied for its role in various biological processes, including detoxification, redox homeostasis, and regulation of gene expression. It has been shown to play a crucial role in protecting cells from oxidative stress, which can lead to cell damage and death. Moreover, Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
125974-22-3 |
|---|---|
Nom du produit |
Glycine, N-(N-L-gamma-glutamyl-S-((methylamino)carbonyl)-L-cysteinyl)-, dimethyl ester |
Formule moléculaire |
C14H24N4O7S |
Poids moléculaire |
392.43 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C14H24N4O7S/c1-16-14(23)26-7-9(12(21)17-6-11(20)24-2)18-10(19)5-4-8(15)13(22)25-3/h8-9H,4-7,15H2,1-3H3,(H,16,23)(H,17,21)(H,18,19)/t8-,9-/m0/s1 |
Clé InChI |
CCCVQOYMPOKAPZ-IUCAKERBSA-N |
SMILES isomérique |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
SMILES canonique |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
Autres numéros CAS |
125974-22-3 |
Séquence |
XXG |
Synonymes |
S-(N-METHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)



![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)


![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
